molecular formula C7H10N4O2S B14139374 (5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate CAS No. 761380-36-3

(5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate

Katalognummer: B14139374
CAS-Nummer: 761380-36-3
Molekulargewicht: 214.25 g/mol
InChI-Schlüssel: DSXRWOWHHLGYBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methyl group and a carbamimidothioate moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a thiourea derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbamimidothioate moiety to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamate
  • (5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl thiocarbamate

Uniqueness

Compared to similar compounds, (5-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl carbamimidothioate stands out due to its unique carbamimidothioate moiety, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

761380-36-3

Molekularformel

C7H10N4O2S

Molekulargewicht

214.25 g/mol

IUPAC-Name

(5-methyl-2,4-dioxo-1H-pyrimidin-6-yl)methyl carbamimidothioate

InChI

InChI=1S/C7H10N4O2S/c1-3-4(2-14-6(8)9)10-7(13)11-5(3)12/h2H2,1H3,(H3,8,9)(H2,10,11,12,13)

InChI-Schlüssel

DSXRWOWHHLGYBW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC(=O)NC1=O)CSC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.